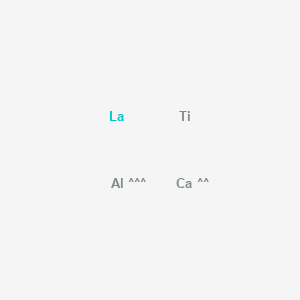
Acid black 64
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Black 64 is a synthetic dye belonging to the class of azo dyes, characterized by its deep black color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its excellent solubility in water and its ability to form strong bonds with protein-based fibers, resulting in vibrant and long-lasting colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acid Black 64 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is stirred continuously to ensure uniformity, and the product is isolated by filtration, washed, and dried.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo group in this compound can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Acid Black 64 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy, particularly for staining proteins in gel electrophoresis.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings.
Wirkmechanismus
The primary mechanism by which Acid Black 64 exerts its effects is through the formation of strong ionic bonds with the amino groups in proteins. This interaction results in the staining of proteinaceous materials, making it useful in various staining applications. The azo group in this compound can also undergo photochemical reactions, which are being explored for potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Acid Black 52: Another azo dye with similar applications but different chemical structure.
Acid Blue 25: An anthraquinone dye used for similar purposes but with a different color profile.
Acid Red 88: An azo dye with a red color, used in similar staining and dyeing applications.
Uniqueness of Acid Black 64: this compound is unique due to its deep black color and strong affinity for protein-based fibers. Its excellent solubility in water and stability under various pH conditions make it a versatile dye for a wide range of applications.
Eigenschaften
CAS-Nummer |
12238-84-5 |
|---|---|
Molekularformel |
C5H7AsO6 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174044.png)
![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174045.png)
![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174047.png)

![N-(2-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174060.png)
